molecular formula C16H15BrN2O2 B14066819 4-(2-Bromo-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one

4-(2-Bromo-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one

Cat. No.: B14066819
M. Wt: 347.21 g/mol
InChI Key: CHMBFAQNSGLETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromo-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties . This particular compound features a bromine atom and a methoxy group on the phenyl ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, which allows for efficient and scalable production. Continuous flow synthesis involves the use of microreactors and automated systems to carry out the reactions in a controlled manner, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Bromo-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the sedative, anxiolytic, and anticonvulsant effects commonly associated with benzodiazepines .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H15BrN2O2

Molecular Weight

347.21 g/mol

IUPAC Name

2-(2-bromo-5-methoxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one

InChI

InChI=1S/C16H15BrN2O2/c1-21-10-6-7-12(17)11(8-10)15-9-16(20)19-14-5-3-2-4-13(14)18-15/h2-8,15,18H,9H2,1H3,(H,19,20)

InChI Key

CHMBFAQNSGLETL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2CC(=O)NC3=CC=CC=C3N2

Origin of Product

United States

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